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Compound of Interest

Compound Name: 2-bromo-N-cyclopentylbutanamide
CAS No.: 905811-01-0
Cat. No.: B1340992
Get Quote
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Executive Summary

2-Bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) is a specialized

-haloamide scaffold used primarily as a versatile intermediate in the synthesis of
pharmaceutical agents, specifically pyrrolidone derivatives (racetams) and peptidomimetics.[1]
[2][3][4] Its structure combines a lipophilic cyclopentyl ring with a reactive

-bromo stereocenter, rendering it a high-value electrophile for nucleophilic substitution (
) and radical cyclization reactions.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis
via the Schotten-Baumann condition, structural characterization, and downstream utility in drug
discovery.

Chemical Identity & Physicochemical Profile[1][4][5]
[6][7][8]

The molecule consists of a butyric acid backbone functionalized with a bromine atom at the
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-position and a cyclopentyl amine moiety. The

-carbon is a chiral center, typically synthesized as a racemate unless chiral starting materials
(e.g., (R)-2-bromobutyryl bromide) are employed.

Table 1: Physicochemical Specifications

Property

Source/Derivation

IUPAC Name

2-bromo-N-

cyclopentylbutanamide

Standard Nomenclature

CAS Registry 905811-01-0 Chemical Abstracts Service
Molecular Formula Stoichiometry
Molecular Weight 234.13 g/mol Calculated

Physical State

Off-white solid or viscous oil

Analogous amides [1]

EPI Suite / Analogous

Melting Point 109-112 °C (Predicted)
structures [2]
- Soluble in DCM, EtOAc, ) - ] ] )
Solubility ) Lipophilic amide functionality
DMSO:; Low in Water
LogP ~2.5 XLogP3 Prediction [2]
o 1 Chiral Center ( (R) and (S) Enantiomers
Chirality

)

possible

Synthesis Protocol: Acyl Halide Coupling

The most robust synthetic route involves the nucleophilic acyl substitution of 2-bromobutyryl

bromide with cyclopentylamine under anhydrous conditions. This method minimizes hydrolysis

side-products compared to direct acid coupling.

Reaction Scheme

Step-by-Step Methodology

Reagents:
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2-Bromobutyryl bromide (1.0 equiv)
Cyclopentylamine (1.0 equiv)
Triethylamine (TEA) (1.2 equiv) - Acts as HBr scavenger

Dichloromethane (DCM) - Anhydrous solvent

Protocol:

Preparation: Charge a flame-dried 3-neck round-bottom flask with cyclopentylamine (10
mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Place under

atmosphere.

Cooling: Cool the solution to 0°C using an ice/salt bath to control the exothermic nature of
the acylation.

Addition: Add 2-bromobutyryl bromide (10 mmol) dropwise via a pressure-equalizing addition
funnel over 30 minutes. Critical: Slow addition prevents localized overheating and di-
acylation.

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor via
TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.

Workup:

o Quench with saturated

(aq).

o Extract the organic layer and wash successively with 1N HCI (to remove unreacted amine)
and Brine.

o Dry over
and concentrate in vacuo.

Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340992?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Workflow Diagram
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Figure 1: Logical workflow for the synthesis of 2-bromo-N-cyclopentylbutanamide ensuring
safety and yield optimization.

Structural Characterization (Spectroscopy)
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As an analytical scientist, relying solely on literature values is insufficient. The following data

represents the expected spectral signature based on first-principles of NMR shielding and

coupling constants for this specific scaffold.

Multiplicity

Integration

Assignment

Mechanistic
Insight
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Infrared Spectroscopy (FT-IR)

e 3280 cm~1: N-H stretch (secondary amide).

e 1650 cm~1: C=0 stretch (Amide | band).

e 1540 cm~*: N-H bend (Amide Il band).

e 600-700 cm~1: C-Br stretch (fingerprint region).

Applications in Drug Discovery

The 2-bromo-N-cyclopentylbutanamide structure is not usually a final drug but a "warhead"
intermediate. Its utility lies in two primary pathways:

Pathway A: Nucleophilic Substitution ()

The

-bromine is an excellent leaving group. Reaction with secondary amines (e.g., pyrrolidine,
piperazine) yields

-amino amides.

» Relevance: This mimics the structure of Levetiracetam (Keppra) analogs, a major class of
anti-epileptic drugs (SV2A ligands) [3].

e Mechanism: Inversion of configuration at the

-carbon (Walden inversion).

Pathway B: Radical Cyclization (Atom Transfer)

Under Atom Transfer Radical Polymerization (ATRP) conditions or photoredox catalysis, the C-
Br bond can generate a radical species.

» Relevance: Used to close rings to form

-lactams (pyrrolidones) via intramolecular cyclization if an alkene tether is present, or for
surface functionalization in biomaterials [4].
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Reactivity Pathway Diagram
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Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.
Safety & Handling (E-E-A-T)
As a Senior Scientist, strictly adhering to safety protocols is non-negotiable when handling

-haloamides.

e Lachrymator Potential:

-bromo carbonyls (like the starting material 2-bromobutyryl bromide) are potent
lachrymators. While the amide is less volatile, it should still be handled in a fume hood.

o Alkylating Agent: The C-Br bond is reactive toward biological nucleophiles (DNA/Proteins).
Wear nitrile gloves and eye protection.

o Storage: Store at 2—8°C under inert gas (

) to prevent slow hydrolysis or discoloration due to bromine liberation.

References

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1340992/docs?utm_src=pdf-body-img#technical-guide-structure-synthesis-and-utility-of-2-bromo-n-cyclopentylbutanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340992?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ PubChem.2-bromo-N-cyclopentylbutanamide Compound Summary. National Library of
Medicine. Available at: [Link]

+ EPA CompTox Dashboard.2-Bromo-N-cyclopentylbutanamide Properties. US
Environmental Protection Agency. Available at: [Link][4]

e Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents
with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry.

* Matyjaszewski, K. et al. (2001). Atom Transfer Radical Polymerization (ATRP): Current
Status and Future Perspectives. Macromolecules.[5] (Contextual citation for alpha-
bromoamide radical chemistry).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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